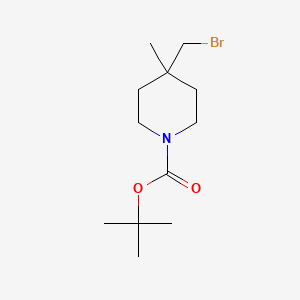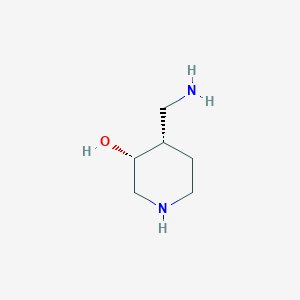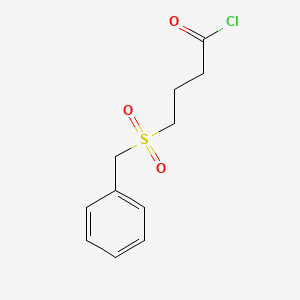![molecular formula C11H13N3O2S B1448379 [5-(2-氨基-1,3-噻唑-4-基)-1-甲基-1H-吡咯-2-基]乙酸甲酯 CAS No. 1227954-54-2](/img/structure/B1448379.png)
[5-(2-氨基-1,3-噻唑-4-基)-1-甲基-1H-吡咯-2-基]乙酸甲酯
描述
“Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate” is a chemical compound with a complex structure. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . This compound is related to “Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate”, which has an empirical formula of C8H12N2O2S .
Synthesis Analysis
The synthesis of similar compounds involves the conversion of an acetate to a corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in the formation of a thiazole derivative .Molecular Structure Analysis
The molecular structure of this compound can be deduced from spectroscopic techniques such as 1H NMR and 13C NMR . The compound has a molecular weight of 200.26 .Chemical Reactions Analysis
Thiazole derivatives, including this compound, have been incorporated into a wide variety of biological activities such as antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral ones .Physical and Chemical Properties Analysis
The compound is a solid . Its boiling point is predicted to be 424.6±35.0 °C, and its density is predicted to be 1.38±0.1 g/cm3 .科学研究应用
抗氧化活性
噻唑衍生物已被发现具有抗氧化作用 . 抗氧化剂是可以防止或减缓自由基对细胞造成的损害的物质,自由基是不稳定的分子,人体在应对环境和其他压力时会产生这些分子。
镇痛和抗炎活性
与噻唑环相关的化合物已被发现具有镇痛(止痛)和抗炎特性 . 这使得它们在开发用于疼痛管理和炎症相关疾病的新药物方面具有潜在的用途。
抗菌和抗真菌活性
噻唑衍生物已显示出抗菌和抗真菌特性 . 这表明它们在开发新的抗生素和抗真菌药物方面具有潜在的应用。
抗病毒活性
噻唑化合物已显示出作为抗病毒剂的潜力 . 这可能使它们在开发治疗病毒感染的新方法中发挥重要作用。
神经保护活性
噻唑衍生物已被发现具有神经保护作用 . 这表明它们可以用于开发治疗阿尔茨海默病和帕金森病等神经退行性疾病的药物。
抗肿瘤或细胞毒活性
噻唑化合物已显示出对结肠癌、乳腺癌和肺癌细胞的显著细胞毒活性 . 这表明它们可以用于开发新的癌症治疗方法。
抗糖尿病活性
抗阿尔茨海默病活性
安全和危害
作用机制
Target of Action
Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been known to interact with various enzymes and receptors in biological systems .
Mode of Action
They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives, when introduced into a biological system, can affect various biochemical pathways . They can activate or stop these pathways, leading to different downstream effects.
Result of Action
Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
生化分析
Biochemical Properties
Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can lead to the formation of various biologically active derivatives . This compound has been shown to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it may inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular functions.
Cellular Effects
Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered levels of metabolites and changes in energy production.
Molecular Mechanism
The molecular mechanism of action of Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate involves its interaction with various biomolecules at the molecular level. The compound binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . It also inhibits or activates specific enzymes, leading to changes in gene expression and protein synthesis. These interactions can result in the modulation of biochemical pathways, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic transformations can affect the compound’s biological activity and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins may influence its localization and accumulation in specific tissues, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications may guide its localization, influencing its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
methyl 2-[5-(2-amino-1,3-thiazol-4-yl)-1-methylpyrrol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-14-7(5-10(15)16-2)3-4-9(14)8-6-17-11(12)13-8/h3-4,6H,5H2,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAXDOSZZNKITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C2=CSC(=N2)N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)

![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)
![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)




![methyl 2-(2-amino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-ium-3-yl)acetate;bromide](/img/structure/B1448310.png)

![(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid](/img/structure/B1448313.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)


